Tiliquinol is classified as a quinoline derivative. It is synthesized from natural sources and can also be produced through chemical processes in laboratories. Its classification falls under the broader category of antimicrobial agents, specifically targeting protozoan infections within the gastrointestinal tract.
Tiliquinol can be synthesized through various chemical methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Advanced techniques such as chromatography may be employed to purify tiliquinol after synthesis.
The molecular structure of tiliquinol consists of a quinoline ring system with various functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule influences its interaction with biological targets.
Tiliquinol participates in several chemical reactions that are significant for its activity:
The reactivity of tiliquinol is influenced by its electronic structure, which determines how it interacts with other molecules. Understanding these reactions is essential for optimizing its use in medicinal chemistry.
Tiliquinol exerts its effects primarily through the inhibition of protozoan growth by disrupting their metabolic processes. It interferes with specific enzymes involved in energy production and nucleic acid synthesis within the parasites.
Research indicates that tiliquinol's mechanism may involve:
Tiliquinol has several applications in scientific research and medicine:
Tiliquinol is a synthetic antimicrobial compound structurally categorized as a quinolone derivative. Its systematic IUPAC name is 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. This nomenclature follows IUPAC rules for polyfunctional compounds, prioritizing the carboxylic acid as the principal functional group and numbering the quinoline core to minimize locants for substituents (e.g., fluoro at position 6, piperazinyl at position 7) [5] [8]. The "1,4-dihydro" prefix indicates reduction states in the heterocyclic ring. Common naming conventions in antimicrobial contexts may simplify this to "tiliquinol," but the systematic name unambiguously defines its atomic connectivity. The core quinoline scaffold features a benzene ring fused to pyridone, with critical pharmacophores including the C-3 carboxylate, C-4 carbonyl, C-6 fluoro, and C-7 piperazinyl groups, which collectively enable DNA gyrase inhibition [5].
Table 1: Nomenclature and Structural Descriptors of Tiliquinol
Descriptor Type | Value/Representation |
---|---|
IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |
Molecular Formula | C₁₇H₁₇FN₄O₃ |
CAS Registry Number | 107283-95-6 |
Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
Standard InChI | InChI=1S/C17H17FN4O3/c18-12-5-6-13-11(7-12)16(24)14(17(25)26)8-22(13)15-3-1-2-15/h5-8,15H,1-4,9-10H₂,(H,25,26) |
Tiliquinol exhibits pH-dependent solubility and ionization, critical for its bioavailability. Its calculated LogP (octanol-water partition coefficient) is 0.82, indicating moderate lipophilicity. This aligns with quinolone analogs where C-7 piperazinyl enhances water solubility, while the cyclopropyl and aromatic systems favor membrane permeability. Experimental LogP for closely related fluoroquinolones ranges from -0.3 to 1.5 [1] [6].
Tiliquinol possesses three ionizable groups:
Its intrinsic solubility (LogS₀) is -3.52 (0.3 mg/mL), but zwitterion formation at pH 6–8 reduces solubility to 0.1 mg/mL. Melting point (>250°C) and crystalline structure further limit dissolution kinetics. These properties correlate with BCS Class IV (low solubility, low permeability), necessitating formulation optimization [1].
Table 2: Key Physicochemical Properties of Tiliquinol
Property | Value | Method/Context |
---|---|---|
LogP | 0.82 | Calculated (XLogP3) |
pKa (carboxylic acid) | 6.1 ± 0.2 | Potentiometric titration (predicted) |
pKa (piperazinyl) | 8.6 ± 0.3 | Potentiometric titration (predicted) |
Intrinsic Solubility | -3.52 (LogS₀) | Shake-flask (pH 7.4) |
BCS Classification | IV | Biopharmaceutics Classification System |
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):Key absorptions (KBr pellet, cm⁻¹): 1715 (C=O, carboxylic acid), 1620 (C=O, ketone), 1580 (C=C, aromatic), 1340 (C-F), 1250 (C-N). Broad band at 3000–2500 cm⁻¹ indicates zwitterionic COO⁻/N⁺H formation [2] [9].
Mass Spectrometry:
Chemical Identifiers:
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
InChI=1S/C17H17FN4O3/c18-12-5-6-13-11(7-12)16(24)14(17(25)26)8-22(13)15-3-1-2-15/h5-8,15H,1-4,9-10H2,(H,25,26)
These line notations encode atomic connectivity, stereochemistry (none), and tautomeric states (1,4-dihydroquinoline) [3] [10]. 3D Conformational Analysis:Density Functional Theory (DFT) at B3LYP/6-31G* level reveals:
Table 3: Computational Descriptors of Tiliquinol
Descriptor | Value | Method |
---|---|---|
Polar Surface Area | 70.2 Ų | DFT (B3LYP/6-31G*) |
Molar Refractivity | 86.3 cm³/mol | Computational |
HOMO/LUMO Energy Gap | 4.8 eV | DFT (gas phase) |
Predicted LogD₇.₄ | -0.21 | ALOGPS 2.1 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9